molecular formula C16H10N2O3S2 B3014762 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 641997-27-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B3014762
CAS No.: 641997-27-5
M. Wt: 342.39
InChI Key: QHJCOLYLMPBKLP-NSIKDUERSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic thiazolidin-4-one derivative intended for research and development purposes. This compound is part of a class of heterocyclic molecules known for a wide spectrum of investigated biological activities. Thiazolidin-4-ones are recognized as a privileged scaffold in medicinal chemistry, and structural analogs of this compound, particularly those incorporating the benzo[d][1,3]dioxol-5-yl (piperonyl) group, have shown promise as potent anticonvulsant agents in preclinical models . The mechanism of action for such analogs has been linked to the inhibition of voltage-gated sodium channels (specifically NaV1.1), a established target for anticonvulsant drugs . Beyond neurological research, the thiazolidin-4-one core is associated with a diverse range of other investigated activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile scaffold for various pharmaceutical and biological studies . The (Z)-configuration of the exocyclic double bond, confirmed in related structures through NMR spectroscopy, is typically the predominant and more stable isomer formed during synthesis . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S2/c19-15-14(6-10-2-1-5-17-8-10)23-16(22)18(15)11-3-4-12-13(7-11)21-9-20-12/h1-8H,9H2/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJCOLYLMPBKLP-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CN=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions and microwave-assisted synthesis. The general synthetic route involves the reaction of benzo[d][1,3]dioxole derivatives with pyridine-based aldehydes and thiazolidinone frameworks. An example of a synthetic pathway includes the use of N-(3,4-methylenedioxybenzylidene) benzylamine reacting with thiazolidine derivatives under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have demonstrated that compounds related to thiazolidinones exhibit significant anticancer properties. For instance, derivatives incorporating benzo[d][1,3]dioxole moieties have shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Standard Drug IC50 (Doxorubicin)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These compounds were found to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways, specifically affecting proteins like Bax and Bcl-2 .

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been reported to inhibit Mur ligases such as MurD and MurE, which are crucial for bacterial cell wall synthesis . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazolidinones indicates that modifications in the side chains significantly affect biological activity. For example, the presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish anticancer efficacy .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing that modifications in the benzo[d][1,3]dioxole structure led to varying degrees of cytotoxicity and selectivity towards cancer cells over normal cells .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of these compounds to various biological targets, including EGFR and other kinases involved in cancer progression .

Scientific Research Applications

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, providing insights into its biological activities, synthesis methods, and potential therapeutic uses.

Molecular Formula

  • Molecular Formula : C15_{15}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : 300.33 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The unique combination of the benzo[d][1,3]dioxole and thiazolidinone may enhance bioactivity by targeting specific cancer pathways. For instance, studies have shown that thiazolidinones can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis.

Anti-inflammatory Effects

Compounds containing thiazolidinone structures have been noted for their anti-inflammatory effects. This may be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The presence of heterocycles in the structure may contribute to this bioactivity by disrupting microbial cell functions.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of thiazolidinones were evaluated for their anticancer effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation highlighted the anti-inflammatory properties of thiazolidinone derivatives. The study found that these compounds inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be explored for therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are widely studied for their pharmacological properties. Below is a detailed comparison with six analogous compounds (A4–A9) from the benzothiazole-rhodanine series , alongside other relevant structures.

Key Observations:

Substituent Effects: Electron-Donating Groups: Compounds with methoxy (A5–A7) or dimethylamino (A8) substituents exhibit lower melting points compared to halogenated (A9) or unsubstituted (A4) analogs, suggesting reduced crystallinity due to steric or electronic effects . Pyridine vs. Benzothiazole: The target compound’s pyridinylmethylene group may enhance solubility in polar solvents compared to benzothiazole derivatives (A4–A9), which are more lipophilic .

Synthetic Routes: The target compound likely follows a Knoevenagel condensation pathway, similar to A4–A9, where a thiazolidinone core reacts with an aldehyde (e.g., pyridine-3-carbaldehyde) . In contrast, compound 12 involves a hydrazide coupling, indicating divergent synthetic strategies for functionalization.

Key Insights:
  • Enzyme Inhibition : A4 and A5 show strong α-amylase/α-glucosidase inhibition, likely due to their planar benzylidene groups interacting with enzyme active sites. The target compound’s pyridine ring may offer similar π-π interactions but with altered specificity .
  • Antimicrobial Potential: The benzodioxole moiety in the target compound resembles structures in chalconeimine derivatives () and pyrazoline analogs (), which exhibit antimicrobial activity via membrane or nucleic acid targeting .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The (Z)-configuration is critical for activity, as seen in A4–A9 .
  • Electron-withdrawing groups (e.g., Cl in A9) enhance antimicrobial activity but reduce enzyme inhibition efficacy .

Crystallographic Data :

  • SHELX software () and Mercury () are widely used for determining and visualizing the stereochemistry of such compounds, confirming the (Z)-configuration’s stability .

Future Directions :

  • Synthesis of the target compound’s (E)-isomer and comparative bioassays.
  • Exploration of pyridinylmethylene derivatives in antiviral or anticancer contexts, leveraging their heteroaromatic properties.

Q & A

What are the optimized synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, and how can reaction yields be improved?

Basic Synthesis Methodology:
The core structure is synthesized via Knoevenagel condensation , where a thiazolidinone precursor (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one) reacts with pyridine-3-carbaldehyde under basic conditions (e.g., NaOH/EtOH) . Key steps include:

  • Refluxing in ethanol or methanol (2–6 hours) to drive the condensation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF-EtOH mixtures) .

Advanced Optimization:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and improve stereoselectivity .
  • Yield challenges : Monitor byproducts from competing oxidation of the thioxo group; use inert atmospheres (N₂/Ar) to suppress degradation .

How can the stereochemical configuration (Z/E) of the pyridinylmethylene group be confirmed experimentally?

Basic Characterization:

  • ¹H NMR : The vinyl proton (CH=) in the Z-isomer typically resonates downfield (δ 7.5–8.5 ppm) due to deshielding by the adjacent thioxo group. NOESY correlations between the pyridinyl protons and the benzo[d][1,3]dioxol moiety confirm spatial proximity .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced Approaches:

  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers in chiral derivatives .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate the Z-configuration .

What biochemical assays are suitable for evaluating this compound’s inhibition of reactive oxygen species (ROS)?

Basic Screening:

  • In vitro ROS assay : Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in cell lines (e.g., RAW 264.7 macrophages). Pretreat cells with the compound (1–50 µM), induce ROS with H₂O₂, and measure fluorescence .
  • Enzyme inhibition : Target NADPH oxidase or xanthine oxidase; monitor activity via spectrophotometric uric acid formation .

Advanced Mechanistic Studies:

  • Electron paramagnetic resonance (EPR) : Directly detect superoxide radicals using spin traps like DMPO .
  • Molecular docking : Map interactions with ROS-related enzymes (e.g., hemoglobin subunits) using AutoDock Vina; validate with mutagenesis .

How do structural modifications at the benzo[d][1,3]dioxol-5-yl moiety influence bioactivity?

Basic SAR Insights:

  • Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy substituents improve solubility but may reduce membrane permeability .

Advanced Design Strategies:

  • Fragment-based drug discovery : Replace benzo[d][1,3]dioxol with bioisosteres (e.g., 2,3-dihydrobenzofuran) to balance lipophilicity and metabolic stability .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade ROS-related proteins .

What computational methods predict the compound’s pharmacokinetic properties?

Basic ADME Profiling:

  • SwissADME : Predicts logP (lipophilicity), aqueous solubility, and CYP450 interactions. The thioxothiazolidinone core may exhibit high logP (>3), necessitating formulation optimization .
  • Boiled-egg model : Suggests moderate blood-brain barrier penetration due to the pyridinyl group .

Advanced Modeling:

  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin to assess plasma protein binding .
  • QSAR models : Train datasets on thiazolidinone derivatives to forecast toxicity (e.g., hepatotoxicity) .

How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Basic Troubleshooting:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
  • Batch purity analysis : Quantify impurities via HPLC; even 5% contaminants can skew IC₅₀ values .

Advanced Meta-Analysis:

  • Machine learning : Aggregate literature data to identify confounding variables (e.g., serum concentration in cell media) .
  • Cryo-EM : Resolve compound-enzyme complexes to clarify binding ambiguities .

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